

Toxicological profile of halosulfuron-methyl and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Halosulfuron-methyl	
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Toxicological Profile of Halosulfuron-Methyl: A Technical Guide Abstract

This technical guide provides a comprehensive overview of the toxicological profile of halosulfuron-methyl, a sulfonylurea herbicide. It is intended for researchers, scientists, and professionals in drug development and regulatory affairs. This document details the compound's mechanism of action, toxicokinetics, and its effects across a range of toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Key data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, metabolic pathways, the mechanism of action, and representative experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

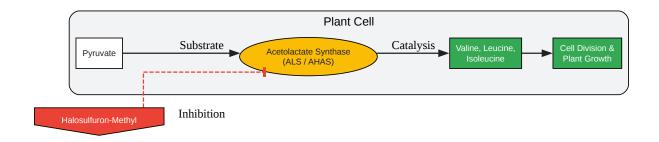
Halosulfuron-methyl is a selective, systemic herbicide used for the pre- and post-emergence control of broadleaf weeds and nutsedges in various agricultural crops and turf grasses.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4][5] This enzyme is not present in mammals, which forms the basis for its selective toxicity. This guide synthesizes



data from major regulatory bodies and scientific literature to present a detailed toxicological profile of **halosulfuron-methyl** and its relevant metabolites.

Mechanism of Action

The primary mode of action of **halosulfuron-methyl** in target plant species is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts cell division and plant growth, leading to chlorosis and necrosis in susceptible plants. The basis for selectivity in tolerant crops like corn and wheat is their ability to rapidly metabolize **halosulfuron-methyl** into non-phytotoxic compounds. While the specific toxicological mode of action in mammals is undetermined, the primary target (ALS) is absent.



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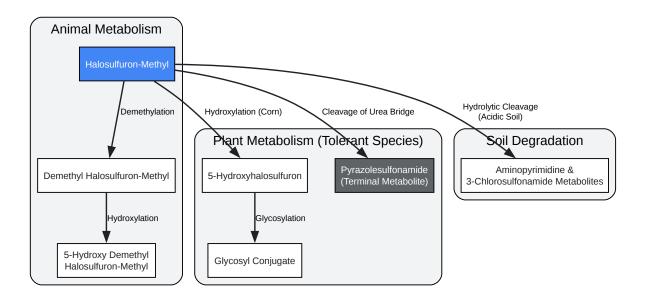
Figure 1: Mechanism of action of halosulfuron-methyl in plants.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In animal studies, **halosulfuron-methyl** is rapidly absorbed and excreted. Toxicokinetic studies show high bioavailability (>80%), with peak concentrations reached approximately 0.5 hours after dosing. The compound is widely distributed to organs but has a very low potential for accumulation, with over 70% of the dose excreted within 12 hours via urine or 48 hours via feces.



Halosulfuron-methyl is extensively metabolized in animals, with no parent compound detected in urine. The primary metabolic pathways involve demethylation and hydroxylation of the pyrimidine moiety. The major metabolites identified are demethyl **halosulfuron-methyl** and 5-hydroxy demethyl **halosulfuron-methyl**. A minor pathway involves the cleavage of the sulfonylurea bridge. The residue of concern for risk assessment in animals and plants has been determined to be the parent compound, **halosulfuron-methyl**.



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Figure 2: Simplified metabolic pathways of halosulfuron-methyl.

Mammalian Toxicology Profile

Halosulfuron-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant or sensitizer and shows slight, transient eye irritation.

Acute Toxicity



The acute toxicity of **halosulfuron-methyl** is low, placing it in Toxicity Category III or IV for oral, dermal, and inhalation exposure routes.

Table 1: Acute Toxicity of Halosulfuron-Methyl

Study Type	Species	Guideline	Results	Toxicity Category
Acute Oral	Rat	OPPTS 870.1100	LD50 = 8,866 mg/kg (Combined)	IV
Acute Dermal	Rat	OPPTS 870.1200	LD50 > 2,000 mg/kg	III

| Acute Inhalation | Rat | OPPTS 870.1300 | LC50 > 6.0 mg/L | IV |

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted in rats, mice, and dogs. The most prominent effect observed is a reduction in body weight gain at high doses. The dog has been identified as the most sensitive species in repeated-dose studies.

Table 2: Subchronic and Chronic Toxicity Endpoints for Halosulfuron-Methyl



Study Type	Species	NOAEL	LOAEL	Effects Observed at LOAEL
90-Day Oral	Dog	10 mg/kg/day	-	Decreased body weight gain and hematological effects.
1-Year Oral	Dog	10 mg/kg/day	40 mg/kg/day	Decreased body weight.
2-Year Chronic/Carcinog enicity	Rat (Female)	56.3 mg/kg/day	138.6 mg/kg/day	Decreased body weight and body weight gain.

| 18-Month Carcinogenicity | Mouse (Male) | 410 mg/kg/day | - | No oncogenic effects observed.

Genotoxicity

Halosulfuron-methyl has been tested in a standard battery of in vitro and in vivo genotoxicity studies and was found to be non-mutagenic and not genotoxic.

Carcinogenicity

Based on long-term dietary administration studies in both rats and mice, **halosulfuron-methyl** did not show any evidence of oncogenic effects. Consequently, it is classified as "not likely to be carcinogenic to humans".

Reproductive and Developmental Toxicity

Halosulfuron-methyl did not produce any effects on reproductive parameters in a twogeneration reproduction study in rats. Developmental toxicity studies in rats and rabbits showed fetal effects, such as increased resorptions and reduced fetal weight, but only at doses that also caused maternal toxicity. While these findings indicate a qualitative increase in susceptibility for the fetus, clear No Observed Adverse Effect Levels (NOAELs) were



established for both maternal and developmental effects. In Europe, **halosulfuron-methyl** has been classified as a reproductive toxicant Category 1B (H360D - "May damage the unborn child") due to these developmental effects.

Table 3: Reproductive and Developmental Toxicity Endpoints

Study Type	Species	NOAEL	LOAEL	Effects Observed at LOAEL
Two- Generation Reproduction	Rat	Parental/Offsp ring: 800 ppm (approx. 50-58 mg/kg/day)	Reproductive: >3600 ppm	No effects on reproductive parameters.
Developmental Toxicity	Rat	Maternal: 250 mg/kg/day; Developmental: 75 mg/kg/day	Maternal/Develo pmental: 750 mg/kg/day	Reduced fetal weight, reduced ossification.

| Developmental Toxicity | Rabbit | Maternal: 50 mg/kg/day | Maternal/Developmental: 150 mg/kg/day | Increased resorptions, post-implantation loss, decreased litter size. |

Neurotoxicity and Immunotoxicity

No evidence of neurotoxicity was observed in acute or subchronic neurotoxicity studies. Similarly, the available toxicology database does not show evidence of immunotoxicity.

Ecotoxicology

Halosulfuron-methyl generally demonstrates low toxicity to birds, fish, aquatic invertebrates, and bees. However, like other sulfonylureas, it is highly toxic to non-target aquatic plants, such as green algae.

Table 4: Ecotoxicological Endpoints for Halosulfuron-Methyl



Organism Group	Species	Endpoint	Value (mg/kg or mg/L)	Toxicity Classification
Birds (Acute Oral)	Bobwhite Quail	LD50	>2250 mg/kg	Practically Non-toxic
Fish (96-hr)	Rainbow Trout	LC50	>131 mg/L	Practically Non- toxic
Fish (96-hr)	Bluegill Sunfish	LC50	>118 mg/L	Practically Non-toxic
Aquatic Invertebrate (48- hr)	Daphnia magna	EC50	>107 mg/L	Practically Non- toxic
Aquatic Plants (5-day)	Green Algae	EC50	0.0053 mg/L	Very Highly Toxic
Bees (Contact)	Honey Bee	LD50	>100 μ g/bee	Practically Non- toxic

| Earthworms | - | LC50 | >1000 mg/kg soil | Practically Non-toxic |

Experimental Protocols

Detailed protocols for toxicology studies are often proprietary. The following descriptions are based on standard OECD/EPA test guidelines and information reported in regulatory summaries.

Protocol: 2-Year Combined Chronic Toxicity/Carcinogenicity Study (Rat)

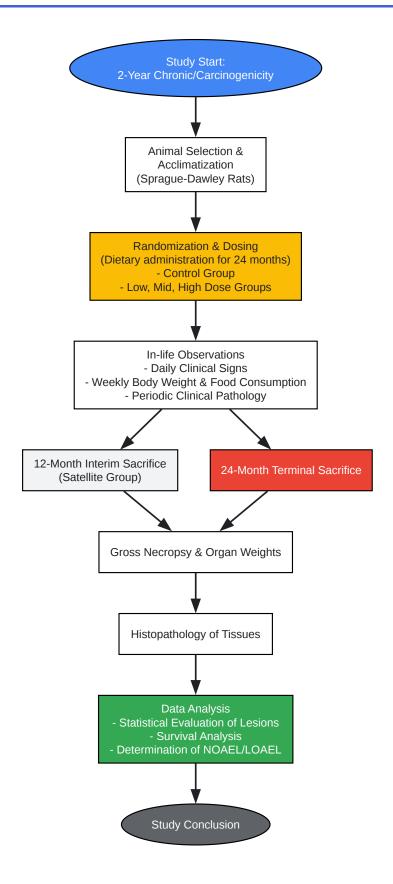
- Test System: Sprague-Dawley rats (approx. 50/sex/group).
- Administration: **Halosulfuron-methyl** administered in the diet for 24 months.
- Dose Levels: A control group and at least three dose levels are used, with the highest dose intended to elicit minimal signs of toxicity without significantly altering lifespan (e.g., 0, 100,



800, 3600 ppm).

- In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.
- Terminal Procedures: At 12 months (for interim satellite groups) and 24 months, surviving animals are euthanized. A full necropsy is performed, organs are weighed, and a comprehensive list of tissues is collected for histopathological examination.
- Endpoints: Evaluation of non-neoplastic and neoplastic lesion incidence, survival analysis, body weight trends, and clinical pathology parameters to determine the NOAEL for chronic toxicity and assess carcinogenic potential.





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Figure 3: Workflow for a 2-year rodent carcinogenicity study.



Conclusion

Halosulfuron-methyl exhibits a low order of acute toxicity in mammals. The primary effects noted in repeated-dose studies are non-specific, such as decreased body weight gain at high dose levels. The compound is not genotoxic or carcinogenic. While developmental effects have been observed in rats and rabbits, they occurred at maternally toxic doses, though this has led to a classification of concern in some jurisdictions. The rapid metabolism and excretion in mammals prevent significant accumulation. The toxicological profile is consistent with a compound whose primary mechanism of action is targeted to a biochemical pathway (ALS) that is absent in animals. The main hazard of note is its high toxicity to non-target aquatic plants, which requires careful management during its application.

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- To cite this document: BenchChem. [Toxicological profile of halosulfuron-methyl and its metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672931#toxicological-profile-of-halosulfuron-methyl-and-its-metabolites]

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